2-Methyl-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Methyl-3-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group and a boronic acid moiety on a phenyl ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-methyl-3-(trifluoromethyl)aniline, undergoes diazotization followed by a Sandmeyer reaction to introduce the boronic acid group.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure boronic acid.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)phenylboronic acid is versatile in its reactivity and can undergo various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds. The boronic acid acts as a coupling partner with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form phenolic derivatives or reduced to form corresponding anilines.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water/ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Anilines.
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)phenylboronic acid finds applications in various fields:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those with anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals and materials due to its ability to introduce trifluoromethyl groups into organic compounds.
Mechanism of Action
The mechanism by which 2-Methyl-3-(trifluoromethyl)phenylboronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which facilitates the transmetalation step, leading to the formation of the carbon-carbon bond. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenylboronic Acid: Lacks the methyl group at the 2-position.
2-Methylphenylboronic Acid: Lacks the trifluoromethyl group.
Uniqueness: 2-Methyl-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which significantly influence its reactivity and stability compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.
Properties
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-6(8(10,11)12)3-2-4-7(5)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGREFYJFYOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659371 | |
Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-86-0 | |
Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-(trifluoromethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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